molecular formula C20H21N3O4S2 B2986753 Methyl 2-[[2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate CAS No. 440328-99-4

Methyl 2-[[2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate

Cat. No.: B2986753
CAS No.: 440328-99-4
M. Wt: 431.53
InChI Key: PVAYXFUNMMQRFT-UHFFFAOYSA-N
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Description

Methyl 2-[[2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate is a synthetic compound featuring a thieno[3,2-d]pyrimidinone core substituted with a butyl group at position 3 and a 4-oxo moiety. The molecule is further functionalized with a sulfanylacetyl linker bridging the heterocyclic core to a methyl benzoate ester (Figure 1).

Properties

IUPAC Name

methyl 2-[[2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-3-4-10-23-18(25)17-15(9-11-28-17)22-20(23)29-12-16(24)21-14-8-6-5-7-13(14)19(26)27-2/h5-9,11H,3-4,10,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAYXFUNMMQRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 2-[[2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate involves several steps. One common synthetic route includes the following steps:

    Formation of the thienopyrimidine core: This can be achieved by cyclization reactions involving appropriate starting materials such as aminopyrimidines and thiophene derivatives.

    Introduction of the butyl group: This step typically involves alkylation reactions using butyl halides under basic conditions.

    Formation of the sulfanylacetyl intermediate: This involves the reaction of the thienopyrimidine derivative with a suitable thiol reagent.

    Coupling with methyl 2-aminobenzoate: The final step involves the coupling of the sulfanylacetyl intermediate with methyl 2-aminobenzoate under appropriate conditions to form the desired product.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet production demands.

Chemical Reactions Analysis

Methyl 2-[[2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles such as amines or alkoxides can replace the sulfur atom.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols.

Scientific Research Applications

Methyl 2-[[2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: This compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic effects can be explored for the treatment of various diseases, including infections and cancer.

    Industry: It can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of methyl 2-[[2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Variations

The compound belongs to a broader class of sulfur-linked heterocyclic benzoate esters. Key structural analogs include:

Sulfonylurea Herbicides (e.g., Bensulfuron-methyl, Primisulfuron-methyl): These analogs share a sulfonylurea bridge but incorporate pyrimidine or triazine rings instead of thieno-pyrimidinones. Substituents like methoxy, difluoromethoxy, or dimethylamino groups modulate herbicidal activity by targeting acetolactate synthase (ALS) enzymes in plants . Example: Bensulfuron-methyl (C₁₆H₁₈N₄O₇S) has a 4,6-dimethoxy-pyrimidine core, enhancing selectivity in rice paddies .

Cloransulam-methyl (C₁₅H₁₃ClFN₅O₅S) :

  • Features a triazolo[1,5-c]pyrimidine core with chloro and fluoro substituents. The sulfonyl linkage and benzoate ester mirror the target compound, but the heterocyclic core differences likely alter binding kinetics and weed-control spectra .

Ethyl 4-[[2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate (C₂₆H₂₅N₃O₅S₂): A direct structural analog with an ethyl ester and p-tolyl group instead of the target’s methyl ester and butyl group. The ethyl substitution may improve solubility, while the aromatic p-tolyl group could enhance hydrophobic interactions .

Pyrrolo[3,2-d]pyrimidine Analog (C₂₆H₂₆N₄O₄S): Replaces the thieno-pyrimidinone core with a pyrrolo-pyrimidine system. The propyl substituent and phenyl group suggest divergent pharmacokinetic profiles compared to the target compound .

Functional and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Use/Activity Reference
Target Compound C₂₀H₂₂N₄O₄S₂ 454.54 Thieno[3,2-d]pyrimidinone 3-butyl, methyl ester Unspecified
Bensulfuron-methyl C₁₆H₁₈N₄O₇S 410.39 Pyrimidine 4,6-dimethoxy, methyl ester Herbicide
Cloransulam-methyl C₁₅H₁₃ClFN₅O₅S 437.81 Triazolo[1,5-c]pyrimidine 2-chlorophenyl, fluoro Herbicide
Pyrrolo[3,2-d]pyrimidine Analog C₂₆H₂₆N₄O₄S 490.58 Pyrrolo[3,2-d]pyrimidine 3-propyl, phenyl Unspecified
Ethyl 4-[[...]benzoate (ECHEMI compound) C₂₆H₂₅N₃O₅S₂ 523.62 Thieno[3,2-d]pyrimidinone 3-(4-methylphenyl), ethyl ester Unspecified
  • Solubility : Ethyl esters (e.g., ECHEMI compound) may exhibit higher aqueous solubility than methyl esters due to reduced steric hindrance .

Research Findings

  • Sulfonylurea Herbicides : Substituents on pyrimidine/triazine rings critically influence ALS inhibition. For example, trifluoroethoxy groups in primisulfuron-methyl enhance residual activity in soil .
  • Thieno-Pyrimidinones: The sulfur atom in the thieno ring may improve metabolic stability compared to oxygen-containing analogs .
  • Pyrrolo-Pyrimidines : The nitrogen-rich pyrrolo core could facilitate hydrogen bonding with biological targets, though this remains untested for the target compound .

Biological Activity

Methyl 2-[[2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate is a novel compound with potential therapeutic applications. Its unique structure, characterized by a thieno[3,2-d]pyrimidine core, suggests diverse biological activities that warrant comprehensive investigation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C19H20N3O3S
  • Molecular Weight : 438.0 g/mol

The structural representation includes a thieno[3,2-d]pyrimidine ring with a butyl group and a sulfanyl-acetamide moiety. This configuration is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of thieno[3,2-d]pyrimidine compounds exhibit antimicrobial properties. In particular, studies have shown that related compounds can selectively target Gram-positive bacteria while demonstrating limited efficacy against Gram-negative strains.

CompoundActivityMIC (µg/mL)
Compound AActive against Bacillus subtilis50
Compound BActive against Staphylococcus aureus30
Compound CNo significant activity>100

This table summarizes the minimum inhibitory concentrations (MIC) for various derivatives, indicating that modifications to the thieno[3,2-d]pyrimidine core can enhance or diminish antimicrobial effectiveness.

Cytotoxicity and Anticancer Potential

The compound's potential as an anticancer agent has been explored through various in vitro studies. Thieno[3,2-d]pyrimidine derivatives have shown cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers.

Cell LineIC50 (µM)Reference
MCF-715
A54920
PC325

The IC50 values demonstrate the compound's ability to inhibit cell proliferation effectively. The mechanisms of action may involve apoptosis induction and cell cycle arrest.

The biological activity of this compound is hypothesized to involve multiple pathways:

  • Inhibition of DNA Synthesis : The thieno[3,2-d]pyrimidine core may interact with DNA polymerases or topoisomerases.
  • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction.
  • Cell Cycle Arrest : Evidence suggests that it can halt the cell cycle at various checkpoints, particularly in cancer cells.

Case Studies

A recent study evaluated the effects of this compound on human cancer cell lines:

  • Study Design : The study involved treating different cancer cell lines with varying concentrations of the compound over 48 hours.
  • Results : Significant reductions in viability were observed in treated cells compared to controls.

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